molecular formula C16H15N3O3S B2780718 Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448130-19-5

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2780718
CAS RN: 1448130-19-5
M. Wt: 329.37
InChI Key: CTXPSPNZROKWCT-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as FTOX, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Antimicrobial Activities : A study by Başoğlu et al. (2013) discusses the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. These compounds, including derivatives with the furan-2-yl group, demonstrated antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

  • Synthesis and Biological Evaluation : Ravula et al. (2016) explored the synthesis of novel pyrazoline and methanone derivatives involving the furan-2-yl group. These compounds showed potential as anti-inflammatory and antibacterial agents. The study also included an in silico prediction of toxicities and drug score profiles, suggesting these compounds could be promising for further drug development (Ravula et al., 2016).

  • Catalysis in Chemical Synthesis : Research by Reddy et al. (2012) demonstrated the use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement reactions to produce benzo[b][1,4]thiazine and oxazine derivatives. This study highlights the role of these furan-2-yl derivatives in facilitating chemical transformations (Reddy et al., 2012).

  • Corrosion Inhibition : A study by Singaravelu et al. (2022) investigated the inhibition of mild steel corrosion using organic inhibitors, including furan-2-yl methanone derivatives. These compounds showed significant inhibition efficiency, highlighting their potential in materials science (Singaravelu et al., 2022).

  • In Vitro Protein Tyrosine Kinase Inhibitory Activity : Zheng et al. (2011) synthesized novel furan-2-yl(phenyl)methanone derivatives and evaluated their protein tyrosine kinase inhibitory activity. Some derivatives exhibited activity comparable to or better than genistein, a positive reference compound, suggesting potential therapeutic applications (Zheng et al., 2011).

properties

IUPAC Name

furan-2-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-16(13-2-1-8-21-13)19-6-3-11(4-7-19)14-17-18-15(22-14)12-5-9-23-10-12/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPSPNZROKWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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